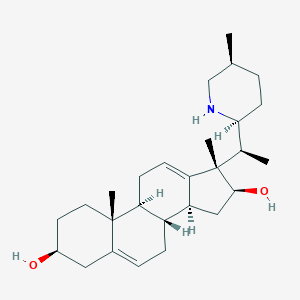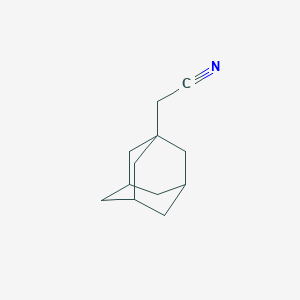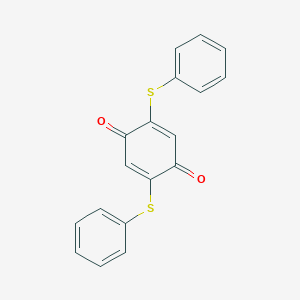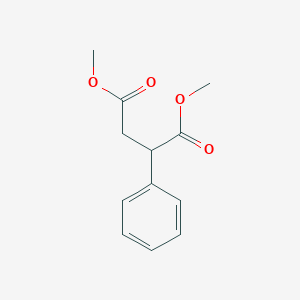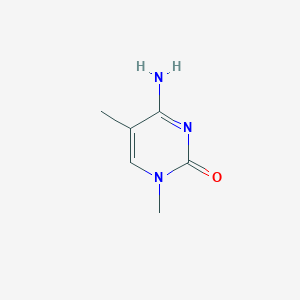
4-Amino-1,5-dimethylpyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,5-dimethylpyrimidin-2-one is a heterocyclic compound with significant importance in various fields of chemistry and biology This compound is known for its unique structure, which includes a pyrimidinone ring substituted with amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,5-dimethylpyrimidin-2-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenylpyrazole-3-one with various aldehydes. This reaction is often carried out in methanol under reflux conditions, which allows for the formation of azomethine derivatives . The reaction proceeds under mild conditions, favoring the retention of labile ester groups and is completed in 1.5–2 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The synthesized compounds are typically purified through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,5-dimethylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with diazonium salts to form colored products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Diazonium salts are used in substitution reactions, often under mild acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of pyrazolylurea and thiourea derivatives.
Scientific Research Applications
4-Amino-1,5-dimethylpyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer for polymers.
Mechanism of Action
The mechanism of action of 4-Amino-1,5-dimethylpyrimidin-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s anti-inflammatory effects are linked to its interaction with inflammatory mediators and enzymes .
Comparison with Similar Compounds
4-Amino-1,5-dimethyl-2-phenylpyrazole-3-one: Known for its analgesic and anti-inflammatory properties.
Azomethine derivatives: These compounds share similar structural features and biological activities.
Uniqueness: 4-Amino-1,5-dimethylpyrimidin-2-one stands out due to its unique combination of amino and methyl groups on the pyrimidinone ring, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metal ions further enhances its versatility in scientific research and industrial applications .
Properties
CAS No. |
17634-60-5 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.16 g/mol |
IUPAC Name |
4-amino-1,5-dimethylpyrimidin-2-one |
InChI |
InChI=1S/C6H9N3O/c1-4-3-9(2)6(10)8-5(4)7/h3H,1-2H3,(H2,7,8,10) |
InChI Key |
AOUSVALLAUSDCJ-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=O)N=C1N)C |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C |
Key on ui other cas no. |
17634-60-5 |
Synonyms |
2(1H)-Pyrimidinone,4-amino-1,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


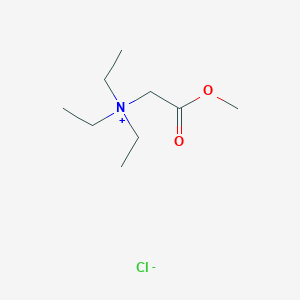
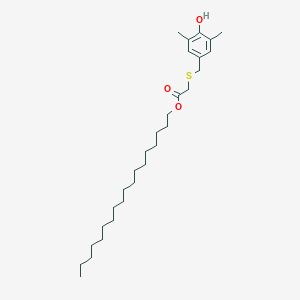
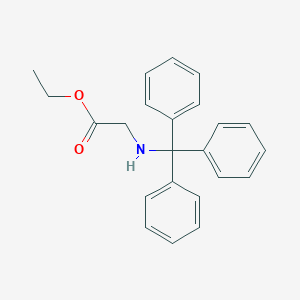
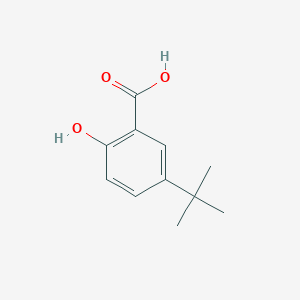

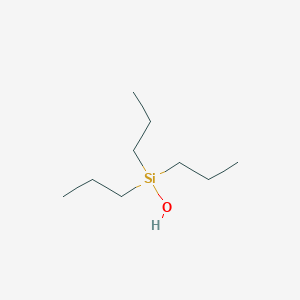
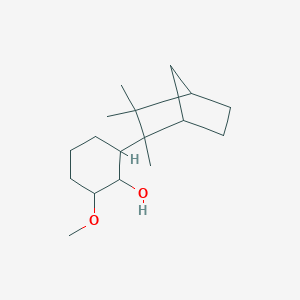
![2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolyl]-6-methylbenzothiazole-7-sulphonic acid](/img/structure/B96362.png)
